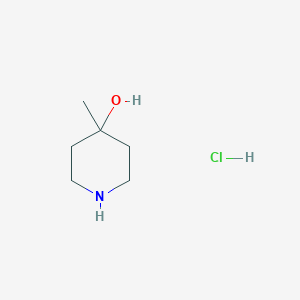

4-Methylpiperidin-4-OL hydrochloride

説明

Overview of Piperidine (B6355638) Derivatives in Chemical Science

The versatility of the piperidine scaffold stems from its ability to provide a flexible yet conformationally defined framework, which is advantageous for achieving high-affinity binding to biological targets. researchgate.net Their applications are extensive, ranging from pharmaceuticals and agrochemicals to materials science. ijnrd.orghashnode.dev In the pharmaceutical industry, piperidine derivatives are integral to the development of analgesics, antivirals, antipsychotics, and treatments for diseases like cancer and Alzheimer's. ijnrd.orghashnode.dev Beyond medicine, they serve as crucial chemical intermediates, catalysts, corrosion inhibitors, and specialized solvents. ijnrd.org The synthesis of piperidine derivatives is a mature field of study, with hydrogenation of pyridine (B92270) precursors being a classical and widely used method. nih.gov

| Field | Specific Applications | Reference |

|---|---|---|

| Pharmaceuticals | Analgesics, Antivirals, Antipsychotics, Anti-cancer, Anti-Alzheimer | researchgate.netijnrd.orghashnode.dev |

| Agrochemicals | Pesticides, Insecticides, Herbicides, Fungicides | ijnrd.orghashnode.dev |

| Chemical Industry | Synthetic Intermediates, Catalysts, Solvents, Corrosion Inhibitors | ijnrd.org |

| Materials Science | Specialty Polymers (e.g., Nylon), Dyes, Pigments | ijnrd.orghashnode.dev |

Significance of 4-Methylpiperidin-4-OL (B1315937) Hydrochloride as a Research Scaffold

Within the broad class of piperidine compounds, 4-Methylpiperidin-4-OL hydrochloride stands out as a valuable research chemical and building block. The parent compound, 4-Methylpiperidin-4-ol, is a tertiary alcohol derivative of piperidine. Its hydrochloride salt form is commonly used in research and synthesis due to its stability and ease of handling as a solid. sigmaaldrich.com

The significance of this compound lies in its utility as a key intermediate in the synthesis of more complex molecules. chemimpex.com Its structure offers specific reactive sites—the secondary amine and the tertiary hydroxyl group—which can be selectively functionalized, making it a versatile scaffold for building diverse molecular architectures. Researchers utilize 4-Methylpiperidin-4-ol in several key areas of development. chemimpex.com In pharmaceutical development, it serves as a crucial intermediate for synthesizing compounds targeting neurological disorders. chemimpex.com In organic synthesis, its stable yet reactive nature is exploited to produce complex organic molecules and novel materials. chemimpex.com Furthermore, it has applications in polymer chemistry for formulating specialty polymers with enhanced properties and can act as a ligand in catalytic processes to improve reaction rates and selectivity. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 586375-35-1 | sigmaaldrich.com |

| Molecular Formula | C6H14ClNO | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | 4-methyl-4-piperidinol hydrochloride | sigmaaldrich.com |

Historical Context of Research on this compound and Related Compounds

Research into piperidine and its derivatives has a long history, dating back to the early days of organic chemistry. A foundational method for creating the piperidine core involves the hydrogenation of pyridine compounds, a process that has been refined over many decades with the development of advanced catalysts. nih.gov The exploration of substituted piperidines, such as 4-Methylpiperidin-4-OL, is part of a broader, continuous effort in medicinal chemistry to create novel bioactive compounds.

While specific historical milestones for this compound are not extensively documented in seminal publications, its use is embedded in the larger context of developing piperidine-based pharmaceuticals. For instance, research in the early 2000s actively explored complex piperidine derivatives as potential therapeutic agents. Patents from that era describe related structures, such as 4-(1-methylpiperidin-4-yl)piperidine, as scaffolds for Factor Xa inhibitors, which are a class of anticoagulants. google.com This indicates that academic and industrial interest in functionally substituted piperidines as key structural elements in drug discovery was well-established during this period. The development of synthetic methods, such as the diastereoselective synthesis of substituted piperidines, has been a persistent goal, enabling chemists to create specific stereoisomers for biological evaluation. rsc.org

Emerging Research Trends and Future Directions for this compound

Current and future research involving this compound and similar scaffolds is focused on several innovative areas. One significant trend is its application in neurochemistry, where it is used as a tool to study neurotransmitter systems and to aid in the development of potential treatments for mental health conditions. chemimpex.com The unique three-dimensional structure of the piperidine ring continues to make it a privileged scaffold in the design of agents for various biological targets, including serotonin (B10506) receptors and Janus kinase (JAK) inhibitors. researchgate.net

Another major research direction lies in advanced organic synthesis. There is a growing emphasis on developing highly efficient and stereoselective methods to produce complex piperidine derivatives. rsc.org For example, related structures like 4,4-Piperidinediol hydrochloride are being used as building blocks for constructing highly rigid and preorganized macrocycles, which have applications in coordination chemistry and catalysis. chemicalbook.com The ability to create structurally complex and functionally diverse molecules from relatively simple starting materials like this compound ensures its continued relevance. Future work will likely focus on expanding its use as a ligand in asymmetric catalysis and as a key component in the synthesis of novel materials and next-generation pharmaceuticals.

特性

IUPAC Name |

4-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)2-4-7-5-3-6;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXAEOAVYSHGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620617 | |

| Record name | 4-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586375-35-1 | |

| Record name | 4-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylpiperidin 4 Ol Hydrochloride

Stereoselective Synthesis of 4-Methylpiperidin-4-OL (B1315937) Hydrochloride

Stereoselectivity is paramount in modern organic synthesis, allowing for the precise spatial arrangement of atoms within a molecule. For piperidine (B6355638) derivatives, controlling the stereochemistry is critical as it profoundly influences biological activity and material properties.

Diastereoselective Approaches to Piperidine Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a compound over others. In the context of piperidine synthesis, this often involves controlling the relative stereochemistry of multiple substituents on the ring. Various strategies have been developed to achieve high diastereoselectivity in the formation of 4-hydroxypiperidine (B117109) structures.

One notable method is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which yields 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov This approach is particularly effective when combined with other stereocontrolled reactions, such as proline-catalyzed asymmetric Mannich reactions, to build complex, highly functionalized piperidine rings. nih.gov Another strategy involves the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols starting from 1,3-dimethyl-4-piperidinone. nih.gov In this multi-step synthesis, the key reactions that control the C3-C4 relative stereochemistry include the alkoxymethylation of a metalloenamine derived from a tetrahydropyridine (B1245486) intermediate and the nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. nih.gov

Researchers have also demonstrated a concise, highly diastereoselective route to access new zwitterionic bicyclic oxazolo intermediates from chiral β-enaminoesters. These intermediates serve as versatile scaffolds for the synthesis of 2-substituted-4-hydroxy piperidines, where the methyl and hydroxyl groups are arranged in a cis configuration on the piperidine ring. rsc.org This methodology generates multiple new stereogenic centers with high diastereoselectivity through an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. rsc.org

| Method | Key Reaction | Starting Material Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Reductive Aldol Cyclization | Cu(I)-catalyzed aldol reaction | α,β-Unsaturated amides and ketones | 4-Hydroxypiperidin-2-ones | High diastereoselectivity for the 4-hydroxy group | nih.gov |

| Multi-step Synthesis | Alkoxymethylation of a metalloenamine | 1,3-Dimethyl-4-piperidinone | 4-Aryl-3-methyl-4-piperidinemethanols | Precise control of C3-C4 relative stereochemistry | nih.gov |

| Zwitterionic Intermediate Route | Intramolecular Corey–Chaykovsky reaction | Chiral β-enaminoesters | cis-4-Hydroxy-2-methyl piperidine | Generation of multiple stereocenters with high control | rsc.org |

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer. Such strategies are crucial for producing chiral molecules like 4-Methylpiperidin-4-OL in an enantiomerically pure form. Organocatalysis has emerged as a powerful tool for these transformations. For instance, a quinine-derived squaramide catalyst has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, produces highly functionalized tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantiomeric excesses. nih.gov These tetrahydropyridine products can serve as valuable precursors for the synthesis of chiral piperidine derivatives. nih.gov

Another key strategy is the enantioselective functionalization of a pre-formed piperidine ring. A notable example is the synthesis of cis-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry. nih.gov This synthesis employs an enantioselective fluorination using a modified cinchona alkaloid catalyst, demonstrating that chirality can be introduced effectively on a piperidine scaffold. nih.gov The resulting piperidinols can often be crystallized to achieve enantiopurity. nih.gov

Chiral Pool Synthesis Leveraging 4-Methylpiperidin-4-OL Precursors

Chiral pool synthesis is a strategy that utilizes abundant, enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material, which is carried through the synthetic sequence to the final product, thereby avoiding the need for asymmetric catalysis or chiral resolution. wikipedia.org

While 4-Methylpiperidin-4-OL itself is not a typical chiral pool starting material, the principles of chiral pool synthesis can be applied to construct its chiral precursors. A relevant example is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds, starting from L-malic acid. researchgate.netkoreascience.kr In this multi-step route, the stereochemistry of L-malic acid is transferred through a series of transformations to establish the desired stereocenters on the piperidine ring, ultimately yielding the target compound with high enantiomeric excess (>98% ee). researchgate.netkoreascience.kr This demonstrates how a readily available chiral molecule can serve as the foundation for constructing complex and stereochemically defined piperidine derivatives.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and the ability to use small amounts of a catalyst to generate large quantities of product. These routes are central to the efficient synthesis of 4-Methylpiperidin-4-OL and related structures.

Metal-Catalyzed Cyclization Reactions

Metal catalysts are widely used to facilitate the construction of heterocyclic rings like piperidine. Nickel-catalyzed cycloadditions represent a powerful method for this purpose. For example, a Ni-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones has been developed as a key step in the enantioselective synthesis of indolizidine alkaloids. nih.gov This reaction constructs the piperidinone core, which is a direct precursor to the piperidine ring system found in the natural products. nih.gov

Copper catalysis has also been effectively employed. As previously mentioned, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved via a Cu(I)-catalyzed reductive aldol cyclization. nih.gov This intramolecular reaction efficiently forms the six-membered ring while establishing the stereochemistry at the C4 position. Another important cyclization for forming 4-hydroxypiperidines is the aza-Prins cyclization, which provides a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C4 position. rsc.org

| Catalyst System | Reaction Type | Reactants | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Nickel Catalyst | (4 + 2) Cycloaddition | Alkynes and Azetidinones | Piperidinones | Divergent approach to complex alkaloids | nih.gov |

| Copper(I) Hydride | Reductive Aldol Cyclization | α,β-Unsaturated amides and ketones | 4-Hydroxypiperidin-2-ones | High diastereoselectivity | nih.gov |

| Brønsted or Lewis Acid | Aza-Prins Cyclization | Homoallylic amines and carbonyl compounds | cis-4-Hydroxypiperidines | Access to C4 quaternary stereocenters | rsc.org |

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is one of the most powerful methods for creating stereocenters, particularly through the reduction of C=C or C=N double bonds. nih.gov In the synthesis of chiral piperidines, this technique is often applied to prochiral precursors such as tetrahydropyridines or pyridinium (B92312) salts.

The metal-catalyzed hydrogenation of pyridines can be interrupted by functionalization of the unsaturated intermediates, offering a pathway to increase molecular complexity. researchgate.net This strategy has been used to synthesize enantioenriched δ-lactams from oxazolidinone-substituted pyridines and water through an interrupted hydrogenation mechanism. researchgate.net More directly, the asymmetric hydrogenation of substituted pyridinium salts with noble metal catalysts provides a direct route to chiral cis-2,3-disubstituted piperidines with excellent diastereoselective and enantioselective control. researchgate.net These reactions demonstrate the power of asymmetric hydrogenation to convert flat, aromatic precursors into three-dimensional, chiral piperidine structures in a single, highly controlled step.

Organocatalysis in 4-Methylpiperidin-4-OL Hydrochloride Formation

Organocatalysis has emerged as a powerful tool in the synthesis of piperidine derivatives, offering a metal-free and often more environmentally benign alternative to traditional methods. The application of organocatalysts in the formation of polysubstituted piperidines allows for the construction of multiple stereocenters with high enantioselectivity. nih.govacs.org

One notable approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.gov This method facilitates the reaction between aldehydes and nitroolefins to construct the piperidine ring, creating four contiguous stereocenters in a single step with excellent enantiomeric excess. nih.gov While not directly applied to 4-Methylpiperidin-4-OL, this methodology highlights the potential of organocatalysis for creating complex piperidine structures.

Hybrid bio-organocatalytic cascades have also been developed for the synthesis of 2-substituted piperidines. nih.gov These systems utilize a transaminase to generate a key reactive intermediate for a subsequent Mannich reaction, demonstrating the creative combination of different catalytic domains to achieve desired molecular complexity. nih.gov

Table 1: Examples of Organocatalytic Approaches to Piperidine Synthesis

| Catalyst Type | Reaction | Key Features |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters; excellent enantioselectivity. nih.gov |

| (l)-proline | Asymmetric introduction of six-membered heterocycles in ketones | Good yield and high stereoselectivity. acs.org |

| Chiral Phosphoric Acid | Intramolecular asymmetric aza-Michael cyclization | High yields and enantiomeric ratios. rsc.org |

Novel Reaction Development for this compound Synthesis

The development of novel reaction pathways is crucial for improving the efficiency and accessibility of this compound and its derivatives.

Intramolecular cyclization represents a fundamental strategy for the construction of the piperidine ring. nih.gov A variety of methods, including radical-mediated amine cyclization and metal-catalyzed cyclizations, have been successfully employed. nih.gov For instance, a cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Another approach involves aza-Prins cyclization, which has been utilized for the highly diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org

Multi-component reactions (MCRs) offer a highly atom-economical and convergent approach to complex molecules by combining three or more reactants in a single step. caltech.edu The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of diverse heterocyclic scaffolds. mdpi.comnih.govorganic-chemistry.org While direct synthesis of 4-Methylpiperidin-4-OL via these classic MCRs is not commonly reported, the principles of MCRs can be adapted. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation provides an efficient route to piperidine structures. organic-chemistry.org

Table 2: Comparison of Novel Reaction Methodologies

| Reaction Type | Description | Advantages |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. nih.gov | High stereocontrol, access to complex substitution patterns. nih.govrsc.org |

| Multi-component Reactions | Combination of three or more reactants in a single step. caltech.edu | High atom economy, operational simplicity, rapid library generation. organic-chemistry.org |

| Flow Chemistry | Continuous synthesis in a reactor system. rsc.org | Enhanced safety, scalability, and process control. tulane.eduacs.org |

Flow chemistry has gained significant traction for the scalable and safe synthesis of pharmaceutical intermediates. rsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields and purity. researchgate.net A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. tulane.eduacs.orgacs.org This technology offers a promising avenue for the large-scale production of this compound with enhanced efficiency and safety.

Derivatization Strategies of the this compound Core

The 4-hydroxypiperidine core is a versatile scaffold for further chemical modification to generate a wide range of derivatives with diverse biological activities.

The hydroxyl and amine functionalities of the 4-hydroxypiperidine ring serve as convenient handles for derivatization. nih.govacs.org The nitrogen atom can be functionalized through N-alkylation or N-arylation, while the hydroxyl group can be modified through esterification, etherification, or substitution reactions. nih.gov For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry. nih.govnsf.gov

The tert-butyloxycarbonyl (Boc) protected form of 4-hydroxypiperidine is a widely used intermediate that allows for selective functionalization at other positions of the ring. nbinno.comnbinno.com This protecting group strategy is crucial for the synthesis of complex piperidine-containing molecules.

Modifications at the Hydroxyl Group

The tertiary hydroxyl group at the C-4 position of the 4-methylpiperidin-4-ol scaffold is a key site for structural modifications, primarily through esterification. These modifications can significantly alter the compound's physicochemical properties.

Esterification Reactions:

The conversion of the hydroxyl group into an ester is a common strategy to produce derivatives with potential applications as intermediates for pharmacologically active compounds. This transformation is typically achieved by reacting the piperidinol with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or catalyst.

One documented method involves the treatment of a related compound, N,3-dimethyl-4-phenyl-4-hydroxy-piperidine, with propionic acid anhydride in the presence of pyridine (B92270) to yield the corresponding 4-propionyloxy derivative google.com. This method highlights a classic approach to esterifying tertiary alcohols within the piperidine framework. Another established procedure for synthesizing esters of 1-alkyl-4-piperidinols involves reacting the alcohol with diphenylacetyl chloride in a solvent like refluxing benzene (B151609) datapdf.com.

Modern esterification methods that offer mild reaction conditions are also applicable. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful tool for esterifying alcohols orgsyn.org. This method is known for its efficiency at room temperature and its tolerance of various functional groups.

The following table summarizes various methodologies for the esterification of 4-hydroxy-piperidine derivatives:

| Acylating Agent | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

| Propionic acid anhydride | Pyridine | Not specified | Not specified | Propionyloxy-piperidine | google.com |

| Diphenylacetyl chloride | None | Benzene | Reflux | Piperidyl diphenylacetate | datapdf.com |

| Carboxylic Acid | DCC, DMAP | Dichloromethane (B109758) | Room Temp, 3 hr | General Ester | orgsyn.org |

| Acetic Anhydride | DMAP (catalytic) | Solvent-free | Not specified | Acetoxy-piperidine | |

| Carboxylic Acid | Dowex H+/NaI | Methanol/Ethanol | Room Temp to 65 °C | Methyl/Ethyl Ester | nih.gov |

N-Alkylation and N-Acylation Reactions

The secondary amine in the piperidine ring of this compound is a prime target for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in building molecular complexity and are crucial steps in the synthesis of many pharmaceutical agents.

N-Alkylation:

N-alkylation introduces an alkyl group onto the nitrogen atom of the piperidine ring, converting the secondary amine into a tertiary amine. A common and straightforward method for N-alkylation is the reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction researchgate.net. The choice of base and solvent is critical for the reaction's success, with combinations like potassium carbonate (K2CO3) in dimethylformamide (DMF) being frequently employed researchgate.net.

Reductive amination is another powerful technique for N-alkylation. This can involve the reaction of the secondary amine with an aldehyde or ketone to form an intermediate N-methylol or enamine, which is then reduced to the N-alkylated product. For instance, N-methylation can be achieved by reacting a 4-hydroxy-piperidine derivative with an excess of formaldehyde (B43269) google.com.

More advanced and versatile methods, such as copper-catalyzed metallaphotoredox reactions, have been developed for the N-alkylation of various N-nucleophiles, including heterocycles, using a broad range of alkyl halides princeton.edu. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Research Findings on N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Bromide/Iodide | K2CO3 | DMF | Room Temp | Good | researchgate.net |

| Formaldehyde | None (used in excess) | Acidic (pH 3-4) | 80-90 °C, 18 hr | Not specified | google.com |

N-Acylation:

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This is typically accomplished by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. For example, 4-hydroxypiperidine can be N-acylated with benzyl (B1604629) chloroformate in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) in dichloromethane prepchem.com. Similarly, the N-acylation of 4-anilino-N-phenethylpiperidine with propionyl chloride is a key step in the synthesis of fentanyl and its analogs nih.govgoogle.com.

The reaction conditions for N-acylation can be tailored based on the reactivity of the starting materials. In some cases, refluxing in the presence of the acylating agent and a base is required nih.gov. The choice of solvent can also play a significant role, with halogenated hydrocarbons like dichloromethane being common google.com.

Research Findings on N-Acylation of Piperidine Derivatives

| Acylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloroformate | N,N-diisopropylethylamine | Dichloromethane | Ice bath, 2 hr | Not specified | prepchem.com |

| Propionyl chloride | N,N-diisopropylethylamine | Chloroform | Reflux, 8 hr | 60% | nih.gov |

| Chloroacetyl chloride | Not specified | Benzene | Reflux, 3 hr | Not specified | nih.gov |

Mechanistic Investigations of Reactions Involving 4 Methylpiperidin 4 Ol Hydrochloride

Elucidation of Reaction Mechanisms

The reactivity of 4-Methylpiperidin-4-OL (B1315937) is largely dictated by the tertiary alcohol functional group, which, under acidic conditions (facilitated by the hydrochloride salt), can be protonated to form a good leaving group (water). This leads to the formation of a stable tertiary carbocation, a key intermediate that governs the subsequent reaction pathways.

Rearrangement Reactions

Carbocation intermediates are susceptible to rearrangement reactions, seeking to form a more stable species. However, in the case of the 4-methyl-4-piperidinyl cation, the carbocation is already tertiary and located on a symmetrical ring position. Therefore, simple hydride or alkyl shifts that would lead to a more stable carbocation are not anticipated. Any rearrangement would likely involve more complex ring-opening or ring-contraction pathways, which are generally less common under standard conditions.

In contrast, elimination reactions are a more probable alternative pathway. The acid-catalyzed dehydration of 4-Methylpiperidin-4-OL is expected to follow an E1 (Elimination Unimolecular) mechanism. byjus.comlibretexts.org This pathway shares the same initial step as the SN1 reaction: the formation of a tertiary carbocation. libretexts.org Instead of being attacked by a nucleophile, a proton is abstracted from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of an alkene. youtube.com

For 4-Methylpiperidin-4-OL, the elimination of a proton from any of the adjacent methylene (B1212753) groups (C3 or C5) would result in the formation of 4-methyl-1,2,3,6-tetrahydropyridine. According to Zaitsev's rule, which predicts that the more substituted alkene will be the major product, this is the expected outcome. wpmucdn.com

Catalytic Cycle Analysis in Metal-Mediated Transformations

The piperidine (B6355638) scaffold is a common motif in pharmaceuticals, and its functionalization using transition metal catalysis is an area of active research. While direct metal-mediated transformations of 4-Methylpiperidin-4-OL hydrochloride are not extensively documented, the catalytic cycles for related piperidine functionalizations, particularly palladium-catalyzed reactions, have been investigated. acs.orgacs.org

A common strategy involves the directed C-H activation of the piperidine ring. acs.org A typical catalytic cycle for a palladium-catalyzed arylation of a piperidine might involve the following key steps: acs.orgyoutube.com

C-H Activation: A palladium(II) catalyst, directed by a suitable group attached to the piperidine nitrogen, activates a C-H bond to form a cyclopalladated intermediate. nih.gov

Oxidative Addition: The aryl halide (e.g., Ar-I) undergoes oxidative addition to the palladium center, increasing its oxidation state from Pd(II) to Pd(IV). acs.orgacs.org

Reductive Elimination: The aryl group and the piperidine ring are reductively eliminated from the palladium center, forming the C-C bond of the final product. This step regenerates the palladium(II) catalyst, allowing it to re-enter the catalytic cycle. acs.orgyoutube.com

Computational studies on the palladium-catalyzed γ-arylation of piperidine have shown that the C-H activation step is often rate-limiting. acs.org The nature of the directing group, the ligands on the palladium, and the reaction conditions all play a crucial role in the efficiency and selectivity of the catalytic cycle. acs.org

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of the reaction mechanism, including the identification of the rate-determining step.

Rate Law Determination

For reactions proceeding via an E1 or SN1 mechanism, such as the acid-catalyzed dehydration or nucleophilic substitution of 4-Methylpiperidin-4-OL, the rate-determining step is the unimolecular formation of the carbocation. byjus.com Therefore, the rate of the reaction is expected to be dependent only on the concentration of the protonated alcohol.

The general rate law for such a reaction would be:

Rate = k [4-Methylpiperidin-4-OL-H+]

For a hypothetical dehydration reaction, one could determine the rate law by measuring the initial rate of alkene formation at varying initial concentrations of this compound while keeping the acid concentration constant. A plot of the initial rate versus the alcohol concentration would yield a straight line, confirming the first-order kinetics.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate. The relationship is described by the Arrhenius equation. Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be derived from these studies, providing further insight into the transition state of the rate-determining step.

For the E1 dehydration of tertiary alcohols, the rate-determining step is the heterolysis of the C-O bond to form a carbocation. byjus.com This is a highly endothermic process, and thus a significant activation energy is expected. Kinetic studies on the dehydration of analogous cyclic alcohols, such as cyclohexanol (B46403) derivatives, have been performed. For example, the activation barrier for the dehydration of cyclohexanol in the presence of a phosphoric acid catalyst was measured to be approximately 158 kJ/mol. researchgate.net

The table below presents hypothetical kinetic and thermodynamic data for the dehydration of a cyclic tertiary alcohol, which can serve as an illustrative example for the type of data obtained in such studies.

| Temperature (K) | Rate Constant (k, s-1) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

|---|---|---|---|---|

| 333 | 1.5 x 10-4 | 110 | 107 | +15 |

| 343 | 4.5 x 10-4 | |||

| 353 | 1.2 x 10-3 | |||

| 363 | 3.1 x 10-3 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for acid-catalyzed dehydration of tertiary alcohols. A positive entropy of activation, as shown in the example, is characteristic of a unimolecular rate-determining step, where the transition state has greater disorder (e.g., two species forming from one) than the reactant.

Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving this compound, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide a granular understanding of reaction pathways and transition states. These methods allow for the exploration of the potential energy surface of a reaction, identifying the most probable routes from reactants to products and characterizing the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are instrumental in mapping out the potential energy surface, which helps in identifying intermediates and transition states. By calculating the energies of various molecular arrangements, DFT can elucidate the most energetically favorable reaction pathways.

In studies of piperidine derivatives, DFT has been successfully employed to analyze reaction mechanisms in detail. researchgate.net For instance, the reaction between piperidine and 2-ethoxy-3,5-dinitropyridine (B100253) has been meticulously analyzed using DFT to unveil the mechanistic details and electronic properties of intermediates and transition states. researchgate.net Key thermodynamic parameters such as Gibbs free energy and activation energy were calculated to determine the feasibility and efficiency of the reaction. researchgate.net

For a hypothetical reaction involving this compound, a similar DFT-based investigation would proceed in several stages. Initially, the geometries of the reactant, this compound, and other reacting species would be optimized to find their lowest energy conformations. Subsequently, various possible reaction pathways would be proposed and the structures of all intermediates and transition states along these pathways would be calculated.

The energy profile of the reaction can be constructed by plotting the relative energies of the reactants, intermediates, transition states, and products. The activation energy for each step can be determined from this profile, which is the energy difference between the reactants and the transition state. The pathway with the lowest activation energy is generally the most favored reaction route.

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for a reaction of this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | This compound + Reagent | 0.0 | C-N: 1.48, C-O: 1.43 |

| Transition State 1 | [Reactant-Reagent]‡ | +25.3 | C...X bond forming: 2.10 |

| Intermediate 1 | Intermediate Complex | -5.2 | C-X bond formed: 1.55 |

| Transition State 2 | [Intermediate]‡ | +15.8 | Y-Z bond breaking: 2.05 |

| Products | Product + Byproduct | -12.7 | New bonds formed |

This table is illustrative and the values are hypothetical.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecules involved, such as charge distribution and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the reactivity and stability of the species along the reaction pathway. researchgate.net

While DFT is excellent for mapping static reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of the reaction, including the behavior of molecules in a solvent environment and the explicit motions that lead to the formation and breaking of chemical bonds. MD simulations are particularly useful for studying the stability of transition states and understanding the role of the solvent in the reaction mechanism.

In the context of drug discovery and mechanistic studies, MD simulations have been used to validate the stability of inhibitor-protease complexes and to understand the conformational behaviors and interactions of molecules in a biological environment. researchgate.netresearchgate.net For reactions involving this compound, MD simulations can be employed to study the transition states identified by DFT calculations in greater detail.

An MD simulation of a transition state would involve placing the transition state structure in a box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all the atoms in the system over a period of time. This allows for the observation of the dynamic behavior of the transition state. A key aspect to analyze is the lifetime of the transition state and the trajectories of the atoms as the system moves from the transition state towards the products or back to the reactants.

These simulations can reveal important information about the role of solvent molecules in stabilizing the transition state through interactions such as hydrogen bonding. The solvent-accessible surface area can also be calculated to understand how the solvent interacts with different parts of the molecule during the reaction. researchgate.net

A hypothetical data table summarizing results from an MD simulation of a transition state in a reaction of this compound is presented below.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Root-Mean-Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the transition state structure. |

| Number of Hydrogen Bonds (solute-solvent) | 5-8 | Shows the extent of interaction with the solvent. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the exposure of the molecule to the solvent. |

This table is illustrative and the values are hypothetical.

By combining the energetic information from DFT calculations with the dynamic insights from MD simulations, a comprehensive and detailed understanding of the reaction mechanism of this compound can be achieved. This integrated computational approach is invaluable for rationalizing experimental observations and for designing new synthetic routes or molecules with desired properties.

Advanced Spectroscopic and Crystallographic Characterization in 4 Methylpiperidin 4 Ol Hydrochloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Methylpiperidin-4-OL (B1315937) hydrochloride in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the confirmation of the molecule's carbon-hydrogen framework and connectivity.

While 1D NMR spectra (¹H and ¹³C) provide primary structural information, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map out the intricate network of covalent bonds.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 4-Methylpiperidin-4-OL hydrochloride, COSY would reveal correlations between the protons on the piperidine (B6355638) ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It is instrumental in assigning each carbon atom in the piperidine ring and the N-methyl group to its corresponding proton(s).

These techniques collectively allow for a complete and confident assignment of the molecule's structure in solution.

| 2D NMR Technique | Purpose | Expected Correlations for this compound |

| COSY | Maps ¹H-¹H spin-spin couplings | Correlations between protons on adjacent carbons within the piperidine ring (e.g., H2/H3, H5/H6). |

| HSQC | Correlates protons to their directly attached carbons | C2-H2, C3-H3, C5-H5, C6-H6, and N-CH₃ correlations. |

| HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds) | Correlation between N-CH₃ protons and ring carbons C2 and C6; correlation between ring protons and the quaternary carbon C4. |

The solid-state form of a pharmaceutical compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms, and for studying polymorphism. jeol.comnih.gov Unlike solution-state NMR, where molecular tumbling averages out anisotropic interactions, ssNMR provides information on the local environment and packing of molecules in the solid lattice. jeol.com

For hydrochloride salts of APIs, ssNMR is particularly valuable. rsc.org Different polymorphic forms of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal packing and molecular conformation. nih.gov These unique spectral "fingerprints" allow for the clear differentiation of polymorphs. jeol.com

Furthermore, the presence of the chloride counter-ion allows for the use of ³⁵Cl ssNMR. The ³⁵Cl nucleus is highly sensitive to its local electronic environment, including hydrogen bonding interactions with the protonated piperidine nitrogen. rsc.orgfsu.edu This makes ³⁵Cl ssNMR an exceptionally sensitive probe for identifying different solid phases and detecting impurities, which is critical for quality control in the pharmaceutical industry. rsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a core analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For this compound, the cationic species (the protonated form of 4-Methylpiperidin-4-OL) would be analyzed. HRMS would confirm the elemental composition of C₆H₁₄NO⁺ by matching the experimentally measured mass to the theoretically calculated exact mass.

| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the [M+H]⁺ ion of 4-Methylpiperidin-4-OL) is selected and then fragmented through collision with an inert gas. The resulting fragment ions are analyzed to build a picture of the molecule's structure. nih.gov

Key fragmentation pathways for the 4-Methylpiperidin-4-OL cation would likely include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated parent ion.

Ring Cleavage: Fragmentation of the piperidine ring can occur, leading to various smaller charged fragments that provide further structural confirmation.

| Parent Ion (m/z) | Proposed Fragment | Description |

| 116.1 | [M+H - H₂O]⁺ | Loss of a water molecule from the tertiary alcohol. |

| 116.1 | Various smaller ions | Fragments resulting from the cleavage of the C-C and C-N bonds within the piperidine ring. |

Vibrational Spectroscopy: FT-IR and Raman Studies

FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For this compound, a broad O-H stretching band from the alcohol group and intermolecular hydrogen bonding would be prominent. A key feature would be the N⁺-H stretching band, indicative of the protonated amine hydrochloride salt. C-H stretching and bending vibrations, as well as the C-O stretch of the tertiary alcohol, would also be observed.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While similar vibrational modes are probed, selection rules differ from IR. Non-polar bonds and skeletal vibrations often produce strong Raman signals. The C-C and C-N skeletal modes of the piperidine ring in this compound would be expected to be clearly visible in its Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed assignments of the observed vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| O-H Stretch | 3200 - 3600 (broad) | FT-IR |

| N⁺-H Stretch | 2400 - 2700 | FT-IR |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C-O Stretch | 1050 - 1150 | FT-IR |

| C-N, C-C Skeletal | 800 - 1200 | Raman |

Analysis of Functional Groups and Hydrogen Bonding

Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are pivotal for identifying the functional groups within the this compound molecule. The protonated piperidinium (B107235) nitrogen (N-H⁺), the tertiary alcohol (O-H), and the C-N and C-O bonds give rise to characteristic absorption bands. In the hydrochloride salt, the N-H stretching vibration is typically observed as a broad band in the 2700-3200 cm⁻¹ region, often overlapping with C-H stretching bands, which is indicative of strong hydrogen bonding with the chloride anion. The O-H stretching vibration appears as a distinct band, typically around 3200-3400 cm⁻¹, its position and shape being sensitive to hydrogen bonding involvement.

In the solid state, hydrogen bonding plays a critical role in defining the crystal lattice. The hydroxyl group (O-H) and the piperidinium proton (N-H⁺) act as hydrogen bond donors, while the oxygen atom and the chloride anion (Cl⁻) serve as acceptors. This leads to the formation of extensive hydrogen-bonding networks, such as N-H⁺···Cl⁻ and O-H···Cl⁻ interactions. These interactions are fundamental to the stability and packing of the crystal structure. Analysis of analogous structures, such as 4-hydroxypiperidinium chloride, reveals the geometry of these bonds.

Table 1: Representative Hydrogen Bond Geometries in Piperidinium Chloride Crystals

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H⁺···Cl⁻ | ~1.02 | ~2.10 | ~3.12 | ~170 |

| O-H···Cl⁻ | ~0.98 | ~2.20 | ~3.18 | ~175 |

Note: Data are representative values based on analogous piperidinol hydrochloride structures. Actual values for this compound would require specific crystallographic analysis.

Conformational Analysis

The six-membered piperidine ring in this compound predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, substituents at the C4 position can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). For 4-Methylpiperidin-4-OL, two chair conformers are possible, differing in the orientation of the methyl and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations in solution. The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The hydrochloride form can influence the conformational equilibrium, as can the solvent. In the solid state, crystal packing forces and hydrogen bonding dictate which conformation is "frozen out" in the lattice. For the parent compound, 4-hydroxypiperidine (B117109) hydrochloride, crystallographic studies have shown that the hydroxyl group prefers an equatorial position, likely to optimize hydrogen bonding within the crystal nih.gov. The addition of a methyl group at the same position introduces further steric considerations that influence the conformational preference.

Table 2: Typical ¹H NMR Chemical Shift Ranges for 4-Hydroxypiperidine Hydrochloride

| Proton | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 | Axial | ~3.6 - 3.8 |

| Ring Protons | Axial | ~1.5 - 1.7 |

| Ring Protons | Equatorial | ~1.9 - 2.1 |

Note: Data are for the analogous 4-hydroxypiperidine hydrochloride in D₂O and serve as an illustrative example. chemicalbook.com

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of chiral molecules. If a derivative of this compound is chiral, SCXRD can distinguish between its enantiomers. This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. This effect violates Friedel's law, causing slight but measurable differences in the intensities of diffraction spots that are mirror images of each other (Bijvoet pairs). By analyzing these differences, the absolute arrangement of atoms in space can be determined unambiguously. This technique is crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly. For complex piperidine derivatives, SCXRD has been successfully used to assign the absolute configuration of multiple stereocenters nih.gov.

Crystallographic Fragment Screening

Crystallographic fragment screening is a powerful technique in fragment-based drug discovery (FBDD) used to identify small molecules ("fragments") that bind to a biological target, such as a protein. The three-dimensional structure of the protein-fragment complex is then determined by X-ray crystallography.

This compound, with its rigid chair conformation, defined vector for its hydroxyl group, and positive charge, represents an ideal scaffold for a fragment library. Its structural features make it a valuable building block for designing larger, more potent molecules. As a fragment, it can probe binding pockets for regions that accommodate a hydroxyl group (a hydrogen bond donor and acceptor) and a cationic group. The 3D shape provided by the piperidine ring is of particular interest in FBDD for exploring chemical space beyond flat, aromatic systems. By soaking a protein crystal in a solution containing this fragment, researchers can visualize its binding mode at atomic resolution, providing a direct roadmap for structure-based drug design.

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. For hydrochloride salts of piperidine derivatives, polymorphism often arises from different arrangements of hydrogen-bonding networks and molecular packing.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, crystal engineering principles can be applied to control crystallization conditions (e.g., solvent, temperature) to target a specific polymorph. Studies on similar compounds, like metoclopramide (B1676508) hydrochloride, have shown that dehydration of a hydrate (B1144303) can lead to different anhydrous polymorphic forms scilit.com. By understanding the interplay of N-H⁺···Cl⁻ and O-H···Cl⁻ hydrogen bonds, it may be possible to design co-crystals with other molecules (co-formers) to further modify the physicochemical properties of the solid form.

Theoretical Studies and Computational Modeling of 4 Methylpiperidin 4 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict the electronic structure and properties of a molecule from first principles. These calculations provide a detailed understanding of orbital energies, charge distribution, and molecular stability, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. libretexts.orgresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. Conversely, the LUMO energy is related to the electron affinity, showing its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates a molecule is more polarizable and more reactive. nih.gov

For 4-Methylpiperidin-4-OL (B1315937) hydrochloride, quantum chemical calculations would typically be performed to determine these energy values. The analysis would reveal the distribution of these orbitals across the molecule, highlighting the regions most likely to be involved in chemical reactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -9.85 | Energy of the outermost electron-donating orbital. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | 1.15 | Energy of the lowest electron-accepting orbital. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 11.00 | Indicates molecular stability and chemical reactivity. |

Note: The values presented are illustrative and represent typical outputs from such a computational analysis.

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. researchgate.net The MEP surface is color-coded to indicate different potential values: red typically represents regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netnih.gov Green and yellow areas denote intermediate potential.

For 4-Methylpiperidin-4-OL hydrochloride, an MEP analysis would highlight specific reactive sites:

Negative Potential: The most electron-rich region would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. This area would be a primary site for interactions with electrophiles or hydrogen bond donors.

Positive Potential: The most electron-poor regions would be located around the hydrogen atoms of the protonated amine (N-H) and the hydroxyl group (O-H). These sites are indicative of strong hydrogen bond donating capabilities and susceptibility to nucleophilic attack. researchgate.net

This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical in ligand-protein binding. chemrxiv.orgnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like 4-Methylpiperidin-4-OL, identifying the most stable, low-energy conformers is essential, as the biological activity of a ligand is often dependent on it adopting a specific conformation to fit into a receptor's binding site.

The computational process involves a systematic search of the molecule's potential energy surface to locate energy minima. The piperidine (B6355638) ring in 4-Methylpiperidin-4-OL is expected to adopt a stable chair conformation. The primary conformational variability arises from the orientation of the substituents on the C4 carbon. The two main conformers would be:

Axial Methyl, Equatorial Hydroxyl: The methyl group occupies an axial position, and the hydroxyl group is in an equatorial position.

Equatorial Methyl, Axial Hydroxyl: The methyl group is in an equatorial position, while the hydroxyl group is axial.

Quantum chemical calculations are used to determine the relative energies of these conformers. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance. Therefore, the conformer with the equatorial methyl group would likely be predicted as the global energy minimum, representing the most populated and stable conformation of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand interacts with a protein's binding site. These methods are central to structure-based drug design, providing detailed insights into binding modes and affinities that guide the development of new therapeutic agents. mdpi.commdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity. ijpbs.comnih.gov

A hypothetical docking study of this compound into a protein active site would reveal key interactions responsible for binding. Given its structure, the following interactions would be anticipated:

Hydrogen Bonding: The protonated amine (N-H) and the hydroxyl group (O-H) are potent hydrogen bond donors. They would likely form strong hydrogen bonds with acceptor residues in the protein's active site, such as Aspartate, Glutamate, or backbone carbonyl oxygens. The hydroxyl oxygen can also act as a hydrogen bond acceptor.

Electrostatic Interactions: The positive charge on the protonated piperidine nitrogen would form favorable electrostatic or salt bridge interactions with negatively charged amino acid residues like Aspartate or Glutamate.

Hydrophobic Interactions: The methyl group and the aliphatic carbon atoms of the piperidine ring can engage in van der Waals or hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Isoleucine.

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | ASP 189 (Oxygen) | Hydrogen Bond (Donor) | 2.8 |

| Protonated Amine (N-H) | GLU 217 (Oxygen) | Hydrogen Bond / Salt Bridge | 3.1 |

| Methyl (-CH3) | LEU 99 | Hydrophobic | 3.9 |

| Piperidine Ring (CH2) | VAL 213 | Hydrophobic | 4.2 |

Note: The data is a representative example of typical docking simulation output and does not refer to a specific protein target.

While molecular docking provides a rapid estimation of binding poses and scores, more accurate predictions of binding affinity often require more computationally intensive methods like molecular dynamics (MD) simulations and free energy calculations. nih.gov

MD simulations model the atomic-level movements of the ligand-protein complex over time, providing insights into its stability and dynamic behavior. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water), MD can validate the stability of the interactions predicted by docking.

Following MD simulations, methods such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy (ΔG). chemrxiv.org This value is a more accurate and quantitative measure of binding affinity compared to docking scores and can be directly compared with experimental values like the inhibition constant (Ki) or dissociation constant (Kd). nih.gov These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov

Simulation of Conformational Changes in Biological Systems

Information regarding the simulation of how this compound changes its three-dimensional shape within a biological environment, such as near a receptor or enzyme, is not available. Such simulations are crucial for understanding the dynamic nature of the molecule and its potential binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published QSAR studies for this compound. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. The development of predictive models for the biological activity of this compound, as outlined below, is therefore not possible based on current research.

Development of Predictive Models for Biological Activity

Without foundational QSAR studies, predictive models that could forecast the biological effects of this compound have not been developed.

Pharmacophore Modeling

Pharmacophore models identify the essential three-dimensional arrangement of functional groups necessary for biological activity. There is no available research on the development of a pharmacophore model specifically for this compound.

Applications of 4 Methylpiperidin 4 Ol Hydrochloride in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

4-Methylpiperidin-4-OL (B1315937) hydrochloride is a derivative of piperidine (B6355638), a six-membered heterocyclic ring containing a nitrogen atom. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. This term, first coined in the late 1980s, describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for the design of new therapeutic agents. columbia.edumdpi.com The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives with varied biological activities. vulcanchem.comresearchgate.net The hydrochloride salt form of 4-Methylpiperidin-4-OL enhances its solubility and stability, which is advantageous for its application in research and development. vulcanchem.com

The structural features of 4-Methylpiperidin-4-OL, including the tertiary alcohol and the methyl group on the piperidine ring, provide specific steric and electronic properties that can be exploited in drug design. These features can influence the binding affinity and selectivity of molecules for their target receptors or enzymes. The piperidine nitrogen can also be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships and optimize pharmacological properties.

The 4-methylpiperidin-4-ol moiety is a key structural component in the development of analgesics and anti-inflammatory agents. Piperidine derivatives have long been recognized for their potential in pain management. chemimpex.comnih.gov For instance, substituted benzoic acid esters of 1-methyl-4-piperidinol have demonstrated analgesic activity in the morphine-codeine range. nih.gov The 4-hydroxy-4-methylpiperidine core can be incorporated into more complex molecules to modulate their interaction with targets involved in pain and inflammation pathways.

Recent research has focused on curcumin-derivatives containing a piperidone framework, which have shown promising anti-inflammatory properties. nih.gov While not directly 4-Methylpiperidin-4-OL, these studies highlight the utility of the core piperidine structure in developing agents that can downregulate inflammatory markers. nih.gov Additionally, piperazine (B1678402) derivatives, which share structural similarities with piperidines, have been investigated for their anti-nociceptive and anti-inflammatory effects, further underscoring the importance of this class of heterocycles in the development of new pain and inflammation treatments. nih.gov

Table 1: Examples of Piperidine Derivatives in Analgesic and Anti-inflammatory Research

| Compound Class | Therapeutic Target/Activity | Key Structural Feature |

| Substituted benzoic acid esters of 1-methyl-4-piperidinol | Analgesic activity | 1-methyl-4-piperidinol core |

| Diarylidenecycloalkanone derivatives | Anti-inflammatory | Piperidone framework |

| Piperazine derivatives | Anti-nociceptive and anti-inflammatory | Piperazine ring |

4-Methylpiperidin-4-ol serves as a crucial intermediate in the synthesis of pharmaceuticals targeting a variety of neurological disorders. chemimpex.com The piperidine scaffold is a common feature in many centrally acting drugs due to its ability to be modified to cross the blood-brain barrier. Derivatives of 4-hydroxypiperidine (B117109) are utilized in the development of treatments for conditions such as Alzheimer's disease. For example, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), an acetylcholine analog, is used in positron emission tomography (PET) to study acetylcholinesterase (AChE) activity in the brain, which is relevant to Alzheimer's disease research. nih.gov

Furthermore, the core structure is found in compounds designed as acetylcholinesterase inhibitors, a key strategy in managing the symptoms of Alzheimer's disease. nih.gov The versatility of the 4-methylpiperidin-4-ol backbone allows for the creation of diverse libraries of compounds that can be screened for activity against various neurological targets.

The piperidine ring is a prominent feature in a number of natural and synthetic compounds with anticancer activity. nih.gov Derivatives of piperidin-4-one have been a focus of research for their potential as anti-proliferative agents. nih.gov These compounds can be designed to interact with various targets involved in cancer cell growth and survival. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and induce apoptosis. nih.gov

Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids, which contain the piperidone core, have also demonstrated significant anticancer activity against various human cancer cell lines. researchgate.net The 4-methylpiperidin-4-ol scaffold can be used as a building block to synthesize novel compounds with potential applications in oncology. The ability to modify the piperidine ring allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity against cancer cells.

Table 2: Piperidine-based Scaffolds in Anticancer Research

| Compound Series | Cancer Cell Lines Targeted | Mechanism of Action (where specified) |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Induction of apoptosis |

| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | Various human cancer cell lines | Anti-proliferative |

| 4-thiazolidinone-bearing hybrid molecules | Lung, breast, colon cancer cell lines | Tubulin polymerization inhibition |

Piperidin-4-one derivatives have been investigated for their potential as antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net The synthesis of various substituted piperidin-4-ones has led to the discovery of compounds with significant activity against both bacteria and fungi. biomedpharmajournal.org For example, thiosemicarbazone derivatives of piperidin-4-one have shown enhanced antifungal activity compared to the parent piperidone. biomedpharmajournal.org

The 4-methylpiperidin-4-ol hydrochloride scaffold can serve as a starting point for the development of new antimicrobial and antifungal compounds. By modifying the structure, researchers can aim to improve potency and broaden the spectrum of activity against various pathogens. Studies on 4-aminopiperidines have also identified promising candidates with in vitro antifungal activity against Candida and Aspergillus species, which act by inhibiting ergosterol biosynthesis. nih.gov

The piperidine scaffold is a key component in the design of antiviral agents, including antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells, making it an important target for antiviral drug development. Research has led to the discovery of potent CCR5 antagonists that incorporate a piperidine moiety. nih.govnih.gov

Specifically, 4-(pyrazolyl)piperidine side chains have been incorporated into molecules that exhibit potent in vitro antiviral activity against HIV-1. nih.gov The this compound structure can be utilized as a scaffold to develop novel CCR5 antagonists and other antiviral compounds. The ability to introduce diverse substituents on the piperidine ring allows for the exploration of structure-activity relationships to optimize antiviral potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. oncodesign-services.comdrugdesign.org For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential across various applications.

In the context of analgesics , SAR studies on aromatic esters of 1-methyl-4-piperidinol have shown that the nature and position of substituents on the aromatic ring significantly influence analgesic potency. nih.gov For instance, lipophilicity and the ability to act as a hydrogen-bond acceptor were found to enhance potency, while the size of ortho-substituents had a negative correlation. nih.gov

For antifungal agents , SAR studies of 4-aminopiperidine (B84694) derivatives revealed that the length of the N-alkyl substituent at the 4-amino group is critical for activity. nih.gov Specifically, N-alkyl chains with more than seven carbon atoms, particularly an N-dodecyl residue, led to outstanding antifungal activity. nih.gov

In the development of acetylcholinesterase inhibitors for neurological disorders, SAR studies have demonstrated that replacing a 2-isoindoline moiety with an indanone moiety in a piperidine-containing compound can be done without a major loss of potency. nih.gov This indicates that the core piperidine structure is essential for activity, while other parts of the molecule can be modified to fine-tune its properties.

The general principles of SAR suggest that modifications to the 4-methylpiperidin-4-ol core, such as altering the substituents on the nitrogen atom or modifying the hydroxyl and methyl groups at the 4-position, can have a profound impact on the biological activity of the resulting derivatives. These studies guide medicinal chemists in the rational design of more potent and selective drug candidates. fiveable.me

Impact of Substituent Modifications on Biological Activity

The biological activity of molecules derived from the 4-Methylpiperidin-4-OL core can be profoundly influenced by the addition or modification of various chemical groups (substituents). Structure-activity relationship (SAR) studies are crucial in optimizing these molecules to enhance their therapeutic efficacy and selectivity. Aromatic rings, for instance, are key for interacting with drug targets through forces like π-π stacking and hydrogen bonding. mdpi.com The introduction of different substituents on these rings can modulate a molecule's properties, selectivity, and solubility. mdpi.com

A clear example of this is seen in the development of piperidinol analogs with anti-tuberculosis activity. Researchers synthesized a library of compounds based on a piperidinol hit and found that specific substitutions on an aryl C-ring had a significant impact on their Minimum Inhibitory Concentrations (MICs). The study revealed that analogs with a 4-chloro or 4-trifluoromethyl substitution were the most potent, while unsubstituted phenyl or 2,5-dimethyl substituted analogs were the least active. nih.gov

Table 1: Impact of Substituents on Anti-tuberculosis Activity of Piperidinol Analogs

| Compound ID | Stereochemistry | C-ring Substituent | MIC (μg/mL) |

|---|---|---|---|

| 4b | R | 4-Chloro | 1.4 |

| 4m | S | 4-Trifluoromethyl | 1.7 |

| 4a | S | 4-Chloro | 2.5 |

| 4n | R | 4-Trifluoromethyl | 2.5 |

| 4c, 4d | R, S | Phenyl (unsubstituted) | 18.8 |

| 4e, 4f | R, S | Phenyl (unsubstituted) | 18.8 |

| 4o, 4p | R, S | 2,5-Dimethyl | >25 |

This table is based on data presented in a study on piperidinol analogs with anti-tuberculosis activity. nih.gov

Similarly, in the development of sphingosine kinase (SK) inhibitors, modifications to both the alkylphenyl and piperidyl groups of a lead compound were explored to understand their role in biological activity. acs.org This systematic modification is a well-established approach in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

Stereochemical Influence on Pharmacological Profiles